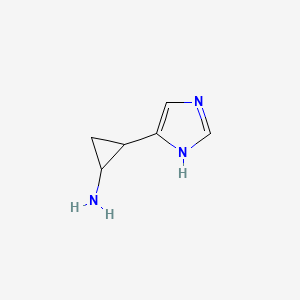

2-(4-Imidazolyl) cyclopropylamine

CAS No.:

Cat. No.: VC18207837

Molecular Formula: C6H9N3

Molecular Weight: 123.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9N3 |

|---|---|

| Molecular Weight | 123.16 g/mol |

| IUPAC Name | 2-(1H-imidazol-5-yl)cyclopropan-1-amine |

| Standard InChI | InChI=1S/C6H9N3/c7-5-1-4(5)6-2-8-3-9-6/h2-5H,1,7H2,(H,8,9) |

| Standard InChI Key | OWWNABDDYQLERE-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C1N)C2=CN=CN2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(4-Imidazolyl) cyclopropylamine (PubChem CID: 22669353) is formally named 2-(1H-imidazol-5-yl)cyclopropan-1-amine under IUPAC nomenclature . Its SMILES string (C1C(C1N)C2=CN=CN2) and InChIKey (OWWNABDDYQLERE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . The compound’s cyclopropane ring imposes significant ring strain, while the imidazole group introduces hydrogen-bonding capabilities, making it a versatile scaffold for drug design.

Computed Physicochemical Properties

PubChem lists critical physicochemical properties derived from computational models:

-

Molecular Weight: 123.16 g/mol

-

XLogP3-AA: -0.6 (indicating moderate hydrophilicity)

-

Hydrogen Bond Donor/Acceptor Count: 2/2

-

Rotatable Bond Count: 1 (attributable to the cyclopropane-amine bond) .

These properties suggest favorable solubility and membrane permeability, aligning with its pharmacological utility.

Synthesis and Stereochemical Resolution

Synthetic Routes

Initial attempts to synthesize cyclopropylhistamine via transition-metal-catalyzed cyclopropanation of imidazole precursors were hampered by catalyst chelation . A successful alternative strategy involved constructing the imidazole ring on a pre-formed cyclopropane scaffold. Ethyl trans-2-formyl-1-cyclopropanecarboxylate underwent a [3+2] anionic cycloaddition with TosMIC (p-tolylsulfonylmethyl isocyanide), yielding a 4-tosyloxazoline intermediate . Subsequent ammonolysis and dimethylsulfamoyl protection produced the imidazole ring, followed by Curtius rearrangement to generate the amine functionality .

Diastereomer Separation and Absolute Configuration

Racemic trans-cyclopropylhistamine was resolved using (R)-(+)-1-(2-naphthyl)ethanol to form diastereomeric carbamates, which were separated via flash chromatography . Single-crystal X-ray crystallography confirmed the absolute configuration of the (1S,2S)-enantiomer (VUF 5297), which exhibited a distorted cyclopropane ring with a dihedral angle of 123° between the imidazole and amine planes .

Pharmacological Activity and Receptor Interactions

Histamine H3 Receptor Agonism

The (1S,2S)-enantiomer demonstrated potent H3 receptor agonist activity in rat cortex models (EC50 = 0.3 µM), outperforming the (1R,2R)-enantiomer by 10-fold . Molecular modeling suggests that this enantiomer optimally aligns the imidazole nitrogen and amine group with H3 receptor residues, mimicking histamine’s binding mode .

Selectivity Profile

While primarily an H3 agonist, cyclopropylhistamine showed moderate affinity for H1 and H2 receptors:

| Receptor | (1S,2S)-Enantiomer Ki (µM) | (1R,2R)-Enantiomer Ki (µM) |

|---|---|---|

| H1 | 1.2 | 3.8 |

| H2 | 8.5 | 12.4 |

| H3 | 0.03 | 0.3 |

The 40-fold H3/H1 selectivity of the (1S,2S)-enantiomer underscores its potential for central nervous system applications without peripheral side effects.

Applications in Drug Discovery

Pharmacophore Modeling

The rigid cyclopropane scaffold of 2-(4-imidazolyl) cyclopropylamine has been instrumental in developing H3 receptor pharmacophore models. These models emphasize the spatial separation (5.2 Å) between the imidazole’s π-electrons and the amine’s lone pair as critical for agonist activity .

CYP450 Inhibition Considerations

Despite containing an imidazole ring—a known cytochrome P450 inhibitor—cyclopropylhistamine derivatives exhibit mitigated CYP3A4 inhibition (IC50 = 2.5–70 µM) compared to earlier inhibitors . Structural modifications, such as methyl substitution, modulate hydrophobicity and reduce off-target interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume